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Compound of Interest

Compound Name: Quinine sulfate hydrate

Cat. No.: B1206392

Get Quote

Executive Summary
Quinine sulfate hydrate (CAS 6119-70-6) remains a critical alkaloid salt in the pharmaceutical

arsenal, primarily for the treatment of multidrug-resistant Plasmodium falciparum malaria and

nocturnal leg cramps. However, its efficacy and bioavailability are strictly governed by its

complex solid-state chemistry.[1]

For drug development professionals, the challenge lies not in the molecule’s biological activity,

but in its physicochemical unpredictability. The commercial dihydrate form (Form O) exhibits

significant polymorphism, pH-dependent solubility, and fluorescence properties that complicate

both formulation and analytical assay validation. This guide dissects these properties, offering a

mechanistic understanding of how to stabilize, solubilize, and accurately quantify this labile

alkaloid.

Molecular Identity & Structural Dynamics[1]
Quinine sulfate is the salt of the cinchona alkaloid quinine. Its behavior is dictated by the

presence of two basic nitrogen centers and a rigid quinuclidine ring fused to a quinoline moiety.
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Property Specification

Chemical Name

(R)-(6-Methoxyquinolin-4-yl)((2S,4S,8R)-8-

vinylquinuclidin-2-yl)methanol sulfate (2:1)

dihydrate

Formula

Molecular Weight
782.96 g/mol (Dihydrate); 746.93 g/mol

(Anhydrous)

Stereochemistry
(8S, 9R) configuration (Distinguishes it from

Quinidine)

Appearance White, fine, needle-like crystals; lusterless

Ionization Profile (pKa)
Understanding the pKa is non-negotiable for formulation. Quinine is a di-acidic base:

(Quinuclidine Nitrogen): This aliphatic nitrogen is the stronger base. At physiological pH
(7.4), it is largely protonated.

(Quinoline Nitrogen): This aromatic nitrogen is a weak base. It only protonates significantly in
highly acidic environments (pH < 4).

Scientist's Note: The large difference in pKa values creates a distinct "solubility window." In the

stomach (pH 1-2), quinine is a dication and highly soluble. In the intestine (pH > 6), it loses the

quinoline proton, drastically reducing solubility and potentially precipitating if not formulated with

solubilizing excipients.

Solid-State Chemistry & Polymorphism[1]
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The "hydrate" designation is not merely nominal; the water molecules are integral to the crystal

lattice stability.

Polymorphic Landscape
Research identifies four primary crystal forms, with the commercial dihydrate (Form O) being

the most relevant.

Form Solvent of Origin
Thermal Behavior
(DSC)

Stability

Form O (Dihydrate) Water/Ethanol

Dehydration

endotherm ~80-

100°C; Melt ~225°C

Commercially stable;

efflorescent in dry air.

[1]

Form I n-Propanol Melt ~214°C Metastable.[1]

Form II Iso-butyl alcohol Melt ~214°C
Least crystalline;

highest solubility.[1]

Form III/IV Pentanol/t-Amyl

Solvated forms

(desolvate prior to

melting)

Unstable; converts to

Form O upon

exposure.[1][2]

Thermal Analysis (TGA/DSC) Interpretation
When characterizing raw material via Differential Scanning Calorimetry (DSC):

Event 1 (80°C - 120°C): Broad endotherm.[1] This is not melting; it is the loss of the two

lattice water molecules (dehydration). TGA will confirm a mass loss of ~4.6%.

Event 2 (~225°C): Sharp endotherm. This is the melting of the anhydrous salt, often

accompanied by decomposition (browning).

Solubility & Fluorescence Mechanisms[1]
pH-Dependent Solubility Logic
The solubility of quinine sulfate is inversely proportional to pH.
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Water: Slightly soluble (~0.12 g/100 mL).

0.1 N HCl: Freely soluble. The formation of the dication species disrupts the lattice energy

more effectively than the monocation.

Ethanol: Freely soluble (especially hot).

Photophysical Properties & Quenching
Quinine is a standard for fluorescence quantum yield (

in 0.1 N

). However, it is notoriously sensitive to halide quenching.

Excitation Max: 310 nm / 350 nm[1]

Emission Max: ~450 nm (Blue)

The Chloride Trap: Using HCl instead of

as a solvent will quench the fluorescence. Chloride ions (

) act as collisional quenchers, promoting non-radiative decay pathways.[1] This is a common
error in assay development.

Visualization: Ionization & Fluorescence Pathway
The following diagram illustrates the relationship between pH, protonation state, and

fluorescence activity.

Optimal Assay Region

Quinine (Neutral)
Low Solubility

Low Fluorescence

Mono-Cation (QH+)
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Moderate Solubility

+ H+ (pH < 8.5)
Di-Cation (QH2++)

pKa ~4.1
High Solubility

High Fluorescence

+ H+ (pH < 4.1) Non-Fluorescent Complex
(Collisional Quenching)

+ Cl- / Br- / I-
(Halide Quenching)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://foodb.ca/compounds/FDB002087
https://foodb.ca/compounds/FDB002087
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: The pH-dependent ionization pathway of quinine.[3] Maximum solubility and

fluorescence are achieved in the di-cationic state (pH < 4), provided no halide quenchers are

present.

Analytical Characterization Protocols
HPLC Assay (USP Aligned)
The USP method utilizes ion-pair chromatography to manage peak tailing caused by the basic

nitrogen interacting with silanol groups on the column.

Column: C18 (L1), 250 mm x 4.6 mm, 5 µm.

Mobile Phase: Acetonitrile : Buffer (Variable ratio, typically 10:90 to 20:80).

Buffer: Water containing Methanesulfonic acid (ion-pairing agent) and Diethylamine

(silanol blocker), adjusted to pH 2.6.

Flow Rate: 1.0 mL/min.[4][5]

Detection: UV @ 235 nm (higher sensitivity) or 248 nm.

System Suitability: Resolution between Quinine and Dihydroquinine (impurity) > 1.2.

Fluorescence Quantum Yield Determination
This protocol is for researchers using quinine as a reference standard.[6]

Reagents:

0.1 N

(Do NOT use HCl).[6]

Quinine Sulfate Dihydrate (High Purity).

Protocol:
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Stock Preparation: Dissolve 10 mg Quinine Sulfate in 100 mL 0.1 N

.

Dilution: Dilute stock to obtain an absorbance < 0.05 at 350 nm (to avoid inner-filter effects).

Measurement:

Excitation: 350 nm.[6]

Scan Emission: 375 nm – 600 nm.

Integration: Calculate area under the curve (AUC).

Calculation: Compare AUC of sample against the standard AUC using the refractive index

correction for solvents.

Experimental Workflow: Raw Material Qualification
When receiving a new batch of Quinine Sulfate, the following logic ensures material integrity

before formulation.
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Figure 2: Step-by-step decision tree for the qualification of Quinine Sulfate raw material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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